molecular formula C15H14O3 B3023153 Methyl 3-(benzyloxy)benzoate CAS No. 79678-37-8

Methyl 3-(benzyloxy)benzoate

Cat. No.: B3023153
CAS No.: 79678-37-8
M. Wt: 242.27 g/mol
InChI Key: VQEGUSMZKSIFJC-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)benzoate is an organic compound with the molecular formula C15H14O3. It is an ester derived from benzoic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(benzyloxy)benzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Hydroxybenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Another method involves the transesterification of methyl 3-hydroxybenzoate with benzyl alcohol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(benzyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis results in the formation of benzoic acid and benzyl alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(benzyloxy)benzoate is unique due to its specific benzyloxy substitution, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This substitution makes it particularly useful in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

methyl 3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEGUSMZKSIFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538502
Record name Methyl 3-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79678-37-8
Record name Methyl 3-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (0.395 g, 9.87 mmol, 60% in mineral oil) in DMF (20 mL) was added methyl 3-hydroxybenzoate (1.0 g, 6.58 mmol). After stirring for 15 min at room temperature, benzyl bromide (1.1 g, 6.58 mmol) was added. After stirring at room temperature for 3 h, the solution was partitioned between ethyl acetate and water. The organic layer was washed with water (2×75 mL), saturated aqueous sodium bicarbonate, and brine, then dried (MgSO4), filtered and concentrated to yield an off-white solid (1.013 g, 4.2 mmol). 1H NMR (400 MHz, CDCl3) δ 7.67 (m, 2H), 7.48-7.34 (m. 6H), 7.19 (m, 1H), 5.12 (s, 2H), 3.95 (s, 3H).
Name
Quantity
0.395 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1564 g. (10.2 mole) of methyl 3-hydroxybenzoate, 1407.6 g. (10.2 mole) potassium carbonate and 1285.2 g. (10.2 mole) benzyl chloride in 5 l. of acetone is heated at reflux for 22 hours. The reaction mixture is then cooled, filtered and the filtrate evaporated. The residue is crystallized in a small volume of pentane to give a quantitative yield of the title compound.
Quantity
10.2 mol
Type
reactant
Reaction Step One
Quantity
10.2 mol
Type
reactant
Reaction Step Two
Quantity
10.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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